8-Aminobicyclo[3.2.1]octan-3-ol;hydrochloride
CAS No.:
Cat. No.: VC13693175
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO |
|---|---|
| Molecular Weight | 177.67 g/mol |
| IUPAC Name | 8-aminobicyclo[3.2.1]octan-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO.ClH/c9-8-5-1-2-6(8)4-7(10)3-5;/h5-8,10H,1-4,9H2;1H |
| Standard InChI Key | CWTRCGPAABKFIB-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1C2N)O.Cl |
| Canonical SMILES | C1CC2CC(CC1C2N)O.Cl |
Introduction
Structural and Physicochemical Properties
The molecular formula of 8-aminobicyclo[3.2.1]octan-3-ol hydrochloride is C₈H₁₆ClNO, with a molecular weight of 177.67 g/mol. The bicyclo[3.2.1]octane framework consists of a seven-membered ring system fused with a three-membered bridge, creating a rigid, three-dimensional structure. The amino group at position 8 and the hydroxyl group at position 3 introduce polar functional groups that enhance solubility in aqueous media when protonated as a hydrochloride salt .
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| Boiling Point | ~244.6°C (estimated) |
| Density | ~1.107 g/cm³ (estimated) |
| Solubility | Soluble in polar solvents (e.g., water, methanol) |
The stereochemistry of the compound is critical to its reactivity and biological interactions. The hydroxyl and amino groups occupy specific axial or equatorial positions, influencing hydrogen-bonding capabilities and stereoselective reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 8-aminobicyclo[3.2.1]octan-3-ol hydrochloride typically involves multistep routes starting from simpler precursors. A patented method (US20060058343A1) outlines a scalable process :
-
Formation of the Bicyclic Framework:
-
A Diels-Alder reaction between a diene (e.g., 2,5-dimethoxytetrahydrofuran) and a dienophile generates the bicyclo[3.2.1]octane core.
-
Subsequent hydrolysis and decarboxylation yield the tropinone intermediate.
-
-
Functionalization:
-
Reductive amination introduces the amino group at position 8 using ammonium acetate and sodium cyanoborohydride.
-
Hydroxylation at position 3 is achieved via osmium tetroxide-mediated dihydroxylation, followed by selective reduction.
-
-
Salt Formation:
-
Treatment with hydrochloric acid converts the free base into the hydrochloride salt, improving stability and crystallinity.
-
Industrial Optimization
Industrial production emphasizes cost efficiency and yield maximization:
-
Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.
-
Catalytic Systems: Palladium or nickel catalysts accelerate key steps like reductive amination.
-
Crystallization Techniques: Anti-solvent addition ensures high-purity hydrochloride salt formation .
Chemical Reactivity and Derivative Formation
The compound participates in diverse reactions due to its bifunctional nature:
Oxidation and Reduction
-
Oxidation: The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 8-aminobicyclo[3.2.1]octan-3-one. This intermediate serves as a precursor for further functionalization .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the amino group to a secondary amine, altering pharmacological properties.
Substitution Reactions
-
Nucleophilic Substitution: The amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) to produce N-alkyl derivatives.
-
Acylation: Reaction with acetyl chloride forms acetamide derivatives, modulating lipophilicity .
Challenges and Future Directions
Synthetic Challenges
-
Stereocontrol: Achieving enantiopure synthesis remains difficult due to the compound’s multiple stereocenters.
-
Scalability: Industrial-scale production requires optimization of catalytic systems and purification methods.
Research Opportunities
-
Structure-Activity Relationships (SAR): Systematic modification of the amino and hydroxyl groups could enhance selectivity for biological targets.
-
Drug Delivery Systems: Encapsulation in nanoparticles may improve bioavailability and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume